![molecular formula C9H8ClN3 B2374620 2-(4-chloro-1H-pyrazol-1-yl)aniline CAS No. 1006467-19-1](/img/structure/B2374620.png)
2-(4-chloro-1H-pyrazol-1-yl)aniline
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Overview
Description
“2-(4-chloro-1H-pyrazol-1-yl)aniline” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains an aniline group, which is a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-1H-pyrazol-1-yl)aniline” includes a pyrazole ring attached to an aniline group . The InChI code for this compound is 1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13 .Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-chloro-1H-pyrazol-1-yl)aniline” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-chloro-1H-pyrazol-1-yl)aniline” are not detailed in the retrieved sources .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . 2-(4-chloro-1H-pyrazol-1-yl)aniline could potentially be used in the synthesis of these imidazole containing compounds.
Antitumor Potential
Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated them for antitumor potential against different cell lines . This suggests that 2-(4-chloro-1H-pyrazol-1-yl)aniline could be used in the synthesis of potential antitumor agents.
Synthesis of Pyrazole Derivatives
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . 2-(4-chloro-1H-pyrazol-1-yl)aniline could be used in the synthesis of pyrazole derivatives.
Anti-Tubercular Agents
Compound VIII and analogues were designed as promising anti-tubercular agents by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation . 2-(4-chloro-1H-pyrazol-1-yl)aniline could potentially be used in the synthesis of these anti-tubercular agents.
Antileishmanial Activity
Our antileishmanial results with this new series are in agreement to the previous literature that shows the sulfonamide functionality can display antiparasitic . This suggests that 2-(4-chloro-1H-pyrazol-1-yl)aniline could be used in the synthesis of potential antileishmanial agents.
Anti-Viral HIV Activities
The sulfonamide functionality can display anti-viral HIV activities . This suggests that 2-(4-chloro-1H-pyrazol-1-yl)aniline could be used in the synthesis of potential anti-viral HIV agents.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that many pyrazole derivatives interact with their targets through intermolecular interactions, such as hydrogen bonding . For instance, some pyrazole compounds have been found to interact with the active sites of enzymes, disrupting their normal function .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of essential biomolecules, thereby disrupting cellular function .
Pharmacokinetics
Many pyrazole compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution within the body
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert its effects by disrupting the normal function of its cellular targets, leading to various downstream effects such as inhibition of cell growth or induction of cell death .
Action Environment
The action, efficacy, and stability of 2-(4-chloro-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment can influence the compound’s interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNYEHYZOVTWRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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